N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the pyrazole core. The final step involves the introduction of the carboxamide group. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and thiazole-containing molecules. Examples include:
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
What sets N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which may confer specific bioactivity or chemical reactivity not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4OS/c1-3-15-4-6-16(7-5-15)13-25-22(29)20-12-19(27-28-20)21-14(2)26-23(30-21)17-8-10-18(24)11-9-17/h4-11,19-20,27-28H,3,12-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOPNEHFSZAKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CC(NN2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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